molecular formula C17H15N5O2S3 B2865710 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-18-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2865710
CAS No.: 686770-18-3
M. Wt: 417.52
InChI Key: GCANWVOJHMGSBU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 686771-26-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused to a tetrahydrothiophene ring. The molecule is substituted at the 2-position with a thioacetamide group linked to a 5-methyl-1,3,4-thiadiazole moiety and at the 3-position with a phenyl group (Fig. 1). Its molecular weight is 476.6 g/mol, with a topological polar surface area (TPSA) of 212 Ų, indicating moderate solubility .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S3/c1-10-20-21-16(27-10)19-13(23)9-26-17-18-12-7-8-25-14(12)15(24)22(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCANWVOJHMGSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole and Aromatic Rings

Modifications to the thiadiazole or phenyl substituents significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 5-methyl (thiadiazole); phenyl (C3) 476.6 High TPSA (212 Ų), moderate lipophilicity (XLogP3: 3.1)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 5-ethyl (thiadiazole); 4-nitrophenyl (C3) 476.6 (same core) Increased electron-withdrawing nitro group enhances polarity; potential for improved target binding
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide 3,5-dimethoxyphenyl (C3); trifluoromethyl (benzothiazole) Not reported Trifluoromethyl group enhances metabolic stability; dihydropyrimidinone core differs from thieno-pyrimidine

Key Observations :

  • Aromatic ring modifications : The nitro group in introduces strong electron-withdrawing effects, which could enhance binding to enzymes like kinases or anti-inflammatory targets.

Core Heterocyclic Variations

Replacement of the thieno[3,2-d]pyrimidine core with other heterocycles impacts bioactivity and synthesis:

Compound Class Core Structure Biological Activity Synthesis Yield Reference
Thieno[3,2-d]pyrimidine (Target) Thieno-pyrimidine fused to tetrahydrothiophene Underexplored Not reported
Quinazolinone derivatives (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) Quinazolin-4-one Antimicrobial, anti-inflammatory 68–91%
Tetrahydrobenzothieno-triazolo-pyrimidine (e.g., N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide) Benzothieno-triazolo-pyrimidine Antimicrobial (broad-spectrum) 68–74%
Thieno[2,3-d]pyrimidine-triazole hybrids Thieno-pyrimidine + triazole Antimicrobial Not reported

Key Observations :

  • Quinazolinone derivatives (e.g., ) exhibit higher synthesis yields (up to 91%) and demonstrated antimicrobial activity, suggesting the quinazolinone core enhances synthetic accessibility and bioactivity.

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